molecular formula C11H10Cl2O3 B1456252 1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone CAS No. 1263365-99-6

1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Cat. No. B1456252
M. Wt: 261.1 g/mol
InChI Key: TYQSFOJHMZSGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone, or 1,2-DCPE, is an organic compound and a derivative of the parent compound phenylacetone. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific applications. 1,2-DCPE is a useful intermediate in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and dyes.

Scientific Research Applications

Synthesis and Characterization

  • The compound 1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone has been involved in various synthetic processes, demonstrating its utility in the creation of complex chemical structures. For instance, it has played a crucial role in the facile one-pot synthesis and characterization of novel compounds like 2,2-dichloro-1-[3-(2,2-dichloro-acetyl)-2-(4-methoxy-phenyl)-imidazolidin-1-yl]-ethanone. This process, which involves the reaction between specific diamines and dichloroacetyl chloride, has been elaborated, highlighting the compound's significance in facilitating complex synthetic routes (Ünaleroğlu, Temelli, & Hökelek, 2002).

  • Additionally, the compound has been integral in the synthesis of monoprotected 1,4-diketones, demonstrating its versatility and application in photoinduced reactions. This process, involving the photosensitized hydrogen abstraction from 2-alkyl-1,3-dioxolanes and subsequent trapping by α,β-unsaturated ketones, showcases the compound's reactivity and potential in creating valuable chemical intermediates (Mosca, Fagnoni, Mella, & Albini, 2001).

Chemical Intermediates and Reagents

  • The compound also serves as a crucial intermediate in the synthesis of significant fungicides like difenoconazole. Its reactivity and utility are highlighted in the preparation of intermediates such as 3-Chloro-4-(2-bromomethyl-4-1,3-dioxolane-2-yl)phenyl-4′-chlorophenyl ether, showcasing a pathway that emphasizes its role in producing agriculturally relevant chemicals (Wei-sheng, 2007).

  • Furthermore, its utility extends to the formation of complex metal-organic frameworks and coordination compounds. Studies have shown its involvement in the synthesis of acetate bridged dinuclear Cu(II) complexes, highlighting its role in the preparation of compounds with potential catalytic activities and applications in various chemical processes (Karaoğlu, Emirik, Menteşe, Zengin, & Serbest, 2016).

properties

IUPAC Name

1-(2,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Cl2O3/c12-7-1-2-8(9(13)5-7)10(14)6-11-15-3-4-16-11/h1-2,5,11H,3-4,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYQSFOJHMZSGSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)CC(=O)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801205435
Record name Ethanone, 1-(2,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

CAS RN

1263365-99-6
Record name Ethanone, 1-(2,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1263365-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 1-(2,4-dichlorophenyl)-2-(1,3-dioxolan-2-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801205435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 2
Reactant of Route 2
1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 3
Reactant of Route 3
1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dichloro-phenyl)-2-(1,3-dioxolan-2-yl)-ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.